Peroxide, bis(2-methylbenzoyl)
Description
Contextualization within the Chemistry of Organic Peroxides
Organic peroxides are a class of organic compounds that contain the peroxide functional group (-O-O-). global-talke.com A defining characteristic of these molecules is the inherent weakness of the oxygen-oxygen single bond. fsu.edu This bond has a low dissociation energy (20 to 50 kcal/mole), making organic peroxides thermally and photolytically sensitive. fsu.eduresearchgate.net This sensitivity leads to the facile homolytic cleavage of the O-O bond, a process that generates highly reactive intermediates known as free radicals. researchgate.net
The general properties of organic peroxides include:
High Chemical Reactivity : Their capacity to generate radicals makes them effective as initiators for chemical reactions. global-talke.com
Thermosensitivity : The stability of the peroxide bond can be compromised by heat or light. global-talke.comresearchgate.net
Oxidizing Capacity : Their potential to oxidize other substances is utilized in processes like polymerization. global-talke.com
Peroxide, bis(2-methylbenzoyl) is classified as a diacyl peroxide. This subclass is structurally derived from hydrogen peroxide, with both hydrogen atoms replaced by an acyl group (in this case, a 2-methylbenzoyl group). fsu.edu Its structure directly influences its thermal stability and the nature of the radicals it produces upon decomposition. The thermal decomposition rates are affected by both the peroxide's structure and the conditions of the decomposition. researchgate.net
| Property | Description |
| Compound Class | Organic Peroxide |
| Subclass | Diacyl Peroxide |
| Functional Group | Peroxide (-O-O-) |
| Key Feature | Weak, cleavable oxygen-oxygen bond |
| Primary Reactivity | Forms free radicals upon decomposition |
Evolution of Research Perspectives on Peroxide, bis(2-methylbenzoyl)
The study of diacyl peroxides has a rich history, with research on its unsubstituted analog, dibenzoyl peroxide (DBPO), paving the way. DBPO was first prepared in 1858, and its ability to generate free phenyl radicals upon decomposition was later inferred. wikipedia.org Early research around 1905 explored its practical uses, and by the mid-20th century, its role as a polymerization catalyst was well-established. atamanchemicals.com
Research into substituted diacyl peroxides like Peroxide, bis(2-methylbenzoyl) followed, focusing on how substituents on the benzene (B151609) ring alter the compound's properties and reactivity. A key area of investigation has been the thermal and photolytic decomposition of these molecules to understand the behavior of the resulting radicals. For instance, it was discovered that the thermolysis of bis(2-methylbenzoyl) peroxide leads to a rearrangement of the initially formed 2-methylphenyl radicals into benzyl (B1604629) radicals. oup.com
More advanced studies using techniques like pulsed-laser excitation have provided deeper insights. When bis(2-methylbenzoyl) peroxide is excited by a laser in an acetonitrile (B52724) solution, it forms 2-methylbenzoyloxyl radicals. researchgate.netresearchgate.net These radicals undergo a very rapid intramolecular hydrogen-atom transfer from the adjacent methyl group, producing 2-carboxybenzyl radicals. researchgate.netresearchgate.net This specific intramolecular pathway highlights the unique reactivity imparted by the ortho-methyl substituent and is a significant focus of modern physical organic chemistry research.
| Research Milestone | Finding | Significance |
| Early Studies (Inferred from DBPO) | Use as a free-radical source for polymerization. atamanchemicals.com | Established the primary application domain. |
| Thermolysis Studies | Observation of radical rearrangement (2-methylphenyl to benzyl). oup.com | Deepened understanding of aryl radical chemistry. |
| Pulsed-Laser Photolysis | Formation of 2-methylbenzoyloxyl radical followed by rapid intramolecular H-atom transfer. researchgate.netresearchgate.net | Elucidated a specific, substituent-driven reaction pathway. |
| Thermochemical Analysis | Determination of the standard molar enthalpy of formation. rushim.ru | Provided fundamental thermodynamic data for modeling and safety assessments. |
A key piece of thermodynamic data for this compound is its standard molar enthalpy of formation in the crystalline state, which has been determined to be -500.5 ± 7.9 kJ/mol. rushim.ru
Interdisciplinary Significance of Peroxide, bis(2-methylbenzoyl) in Modern Chemistry
The primary significance of Peroxide, bis(2-methylbenzoyl) across different chemical disciplines stems from its function as a free-radical initiator. vdoc.pub This property is harnessed in several key areas:
Polymer Chemistry : This is the most prominent field of application. Peroxide, bis(2-methylbenzoyl) is used as an initiator for the free-radical polymerization of various monomers to produce plastics and rubbers. evitachem.comi.moscowepo.org It is listed as a potential initiator in processes for creating block copolymers and other complex polymer architectures. google.comgoogleapis.com It is also employed in the viscosity-breaking, or controlled rheology, of polymers like polypropylene (B1209903), where it initiates chain cleavage reactions to modify the polymer's melt flow properties. google.comepo.orggoogleapis.com
Materials Science : In the realm of materials, it serves as a crosslinking agent, particularly for silicone rubber. google.comgoogle.com By initiating reactions that form bonds between polymer chains, it helps to create a durable, three-dimensional network structure, enhancing the material's mechanical and thermal properties. google.com
Organic Synthesis : Beyond polymerization, the radicals generated from Peroxide, bis(2-methylbenzoyl) can be used in various organic transformations. The study of its decomposition provides valuable information on the behavior of specific radical intermediates, which is crucial for designing new synthetic methodologies. oup.comresearchgate.net
The compound is often included in lists of standard radical initiators for a wide array of polymerization and polymer modification processes, underscoring its established role in both industrial and academic research. epo.orggoogle.comgoogle.com
Structure
3D Structure
Properties
IUPAC Name |
(2-methylbenzoyl) 2-methylbenzenecarboperoxoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O4/c1-11-7-3-5-9-13(11)15(17)19-20-16(18)14-10-6-4-8-12(14)2/h3-10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZICNIEOYWVIEQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)OOC(=O)C2=CC=CC=C2C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4062806 | |
| Record name | Peroxide, bis(2-methylbenzoyl) | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3034-79-5 | |
| Record name | o-Methylbenzoyl peroxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3034-79-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Peroxide, bis(2-methylbenzoyl) | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Peroxide, bis(2-methylbenzoyl) | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Peroxide, bis(2-methylbenzoyl) | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bis(o-toluoyl) peroxide | |
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Synthetic Methodologies and Precursor Chemistry of Peroxide, Bis 2 Methylbenzoyl
Advanced Purification and Isolation Techniques for Peroxide, bis(2-methylbenzoyl)
Following its synthesis, Peroxide, bis(2-methylbenzoyl) requires purification to remove unreacted precursors, by-products, and other impurities. A combination of basic and advanced techniques is employed to achieve high purity.
Initial purification steps typically involve washing the crude product. Water washes are used to remove water-soluble impurities and residual base. google.comgoogle.com This may be followed by an alkaline wash and then further washing with water until the product is neutral. google.com
Recrystallization is a widely used and effective method for purifying diaroyl peroxides. researchgate.net For Peroxide, bis(2-methylbenzoyl) and similar compounds, repeated precipitation or recrystallization from solvent systems is common. oup.com A mixture of chloroform (B151607) and methanol (B129727) has been noted for the recrystallization of the related benzoyl peroxide. orgsyn.orgorgsyn.org After recrystallization, the purified peroxide is dried, for instance, under reduced pressure at room temperature or in a desiccator. google.comresearchgate.net
For more rigorous purification and analysis, advanced chromatographic methods are utilized. acs.org High-performance liquid chromatography (HPLC) is a key technique for the separation and quantification of organic peroxides. oup.comametsoc.org A specific reverse-phase (RP) HPLC method has been developed for Peroxide, bis(2-methylbenzoyl), which uses a mobile phase consisting of acetonitrile (B52724), water, and an acid like phosphoric acid or formic acid. sielc.com Column chromatography, particularly using an adsorbent like aluminum oxide, is another effective technique for removing peroxide impurities. column-chromatography.com
Table 2: Purification and Isolation Techniques for Peroxide, bis(2-methylbenzoyl) This table is interactive. You can filter the data by selecting from the dropdown menus.
| Technique | Description | Key Parameters/Reagents |
|---|---|---|
| Washing | Removal of water-soluble impurities and residual reagents from the crude product. | Water, alkaline solutions (e.g., sodium bicarbonate). google.com |
| Recrystallization | A technique to purify the solid compound based on differences in solubility. | Solvents: Chloroform, methanol, ethanol. oup.comresearchgate.netorgsyn.org |
| Drying | Removal of residual solvents and water from the purified product. | Methods: Reduced pressure drying, desiccator over silica (B1680970) gel. google.comresearchgate.net |
| Column Chromatography | Separation based on differential adsorption of components to a stationary phase. | Adsorbent: Aluminum oxide. column-chromatography.com |
| High-Performance Liquid Chromatography (HPLC) | A high-resolution separation technique for analysis and purification. | Mode: Reverse-phase (RP); Mobile Phase: Acetonitrile, water, acid. sielc.com |
Mechanistic Investigations of Peroxide, Bis 2 Methylbenzoyl Reactivity and Decomposition
Thermal Decomposition Pathways of Peroxide, bis(2-methylbenzoyl)
The thermal decomposition of Peroxide, bis(2-methylbenzoyl) is a primary focus of research, as it dictates the generation of reactive species.
The fundamental step in the thermal decomposition of Peroxide, bis(2-methylbenzoyl) is the homolytic cleavage of the weak oxygen-oxygen (O-O) peroxide bond. rsc.orgmedicaljournalssweden.se This process, known as homolysis, results in the formation of two 2-methylbenzoyloxyl radicals. oup.com This initial bond scission is a critical step as it generates the primary radical species that can initiate further reactions.
The 2-methylbenzoyloxyl radicals are relatively unstable and can undergo subsequent reactions, most notably decarboxylation, to yield 2-methylphenyl (o-tolyl) radicals and carbon dioxide. rug.nl The formation of these radicals is a key feature of diacyl peroxides and is essential for their function as initiators. rug.nl
Some studies have explored the possibility of a concerted two-bond cleavage, where the O-O and a C-C bond break simultaneously, but for many diacyl peroxides, a stepwise mechanism involving the initial formation of aroyloxyl radicals is favored. researchgate.net
Once the 2-methylbenzoyloxyl radicals are generated, they are initially confined within a "cage" of surrounding solvent molecules. acs.orgdtic.mil Within this cage, several events can occur. The geminate radical pair can recombine to reform the original peroxide, or they can react with each other through different pathways before diffusing apart. acs.org
The efficiency of radical generation is influenced by this cage effect. acs.org Radical scavenging studies are often employed to probe the extent of out-of-cage radical formation. By introducing a radical scavenger, a molecule that readily reacts with free radicals, the number of radicals that escape the solvent cage can be quantified. This provides insight into the efficiency of the peroxide as a radical initiator.
The viscosity of the solvent can play a significant role in the cage effect. In more viscous media, the diffusion of the radical pair out of the cage is slower, increasing the probability of in-cage reactions. dtic.mil
The thermal decomposition of Peroxide, bis(2-methylbenzoyl) in various organic solvents leads to a range of products. researchgate.net The primary products arise from the reactions of the 2-methylbenzoyloxyl and 2-methylphenyl radicals.
A notable intramolecular reaction of the 2-methylbenzoyloxyl radical is hydrogen atom abstraction from the ortho-methyl group, leading to the formation of a 2-carboxybenzyl radical. oup.com This intramolecular pathway competes with the intermolecular reactions of the radicals.
The 2-methylphenyl radicals that escape the solvent cage can abstract hydrogen atoms from the solvent to form toluene. core.ac.uk They can also engage in substitution reactions with aromatic solvents or dimerize. For instance, the decomposition of a similar compound, di-4-methylbenzoyl peroxide, was found to produce 4,4′-dimethylbiphenyl and p-methylbenzyl p-toluate. acs.org
The decomposition of other substituted benzoyl peroxides, such as bis(2,4-dichlorobenzoyl)peroxide, has been shown to produce chlorinated benzoic acids, dichlorobenzenes, and even polychlorinated biphenyls (PCBs) under certain conditions. nih.gov While not directly about the title compound, this highlights the potential for complex by-product formation from substituted diacyl peroxides.
| Starting Material | Condition | Key Products/Intermediates | Reference |
| Peroxide, bis(2-methylbenzoyl) | Thermal Decomposition | 2-Methylbenzoyloxyl radical, 2-Methylphenyl radical, Toluene | oup.comrug.nlcore.ac.uk |
| Peroxide, bis(2-methylbenzoyl) | Photodecomposition in Acetonitrile (B52724) | 2-Methylbenzoyloxyl radical, 2-Carboxybenzyl radical | oup.com |
| Di-4-methylbenzoyl peroxide | Thermal Decomposition | 4,4′-Dimethylbiphenyl, p-Methylbenzyl p-toluate | acs.org |
| Bis(2,4-dichlorobenzoyl)peroxide | Thermal Curing | 2,4-Dichlorobenzoic acid, 1,3-Dichlorobenzene, Polychlorinated biphenyls (PCBs) | nih.gov |
Photolytic and Radiolytic Decomposition of Peroxide, bis(2-methylbenzoyl)
In addition to thermal energy, Peroxide, bis(2-methylbenzoyl) can be decomposed by photolysis (using light) and radiolysis (using high-energy radiation). stackexchange.comskb.com
Pulsed-laser excitation of Peroxide, bis(2-methylbenzoyl) at 308 nm in acetonitrile has been shown to generate 2-methylbenzoyloxyl radicals. oup.com These radicals exhibit a broad absorption band in the 500–800 nm region. The decay of this radical is accompanied by the growth of an absorption band at 350 nm, which is attributed to the 2-carboxybenzyl radical formed via intramolecular hydrogen-atom transfer. oup.com The rate constant for this intramolecular transfer was determined to be 1.7 × 10⁷ s⁻¹ at 23 °C. oup.com
Photodecomposition can sometimes lead to different product distributions compared to thermal decomposition. This is because the excited state of the peroxide may have different reaction pathways available to it, including the possibility of a two-bond fission of the O–O and a C(α)–C bond. oup.com
Radiolysis, the decomposition of a substance by ionizing radiation, also proceeds through the formation of radical intermediates. skb.com While specific studies on the radiolysis of Peroxide, bis(2-methylbenzoyl) are not prevalent, the general principles suggest that high-energy radiation would lead to homolytic cleavage of the peroxide bond, similar to photolysis and thermolysis, generating a cascade of radical reactions.
Electron Transfer and Redox Behavior of Peroxide, bis(2-methylbenzoyl)
The reactivity of Peroxide, bis(2-methylbenzoyl) can also be understood through its electron transfer and redox properties. As a peroxide, it is a strong oxidizing agent and can participate in redox reactions. researchgate.netgoogle.com
The peroxide bond can be cleaved through a single electron transfer (SET) mechanism. rsc.org For example, frustrated Lewis pairs have been shown to effect the homolytic cleavage of the peroxide bond in benzoyl peroxide derivatives via SET. rsc.org This indicates that the redox potential of the peroxide is a key parameter in its reactivity.
While specific electrochemical data for Peroxide, bis(2-methylbenzoyl) is limited in the provided results, studies on similar peroxides, like dibenzoyl peroxide, have been conducted. The electron transfer rate constants for the dissociative electron transfer to various peroxides have been determined using cyclic voltammetry with redox mediators. science.govacs.org These studies show a correlation between the electron transfer rate constant and the free energy of the reaction. science.gov
The redox behavior is crucial in applications where the peroxide is used in redox-initiated polymerization systems, often in combination with a reducing agent. medicaljournalssweden.se
Kinetic Studies of Peroxide, bis(2-methylbenzoyl) Reactivity in Various Media
Kinetic studies provide quantitative data on the rate of decomposition of Peroxide, bis(2-methylbenzoyl) and how it is influenced by the reaction medium. The rate of thermal decomposition is highly dependent on the solvent. core.ac.uk
For example, the thermal decomposition of diaroyl peroxides often follows first-order kinetics, but induced decomposition can lead to more complex kinetic profiles, such as 1.5-order reactions. core.ac.uk Induced decomposition occurs when radicals formed during the decomposition attack intact peroxide molecules, leading to a chain reaction.
The rate of intramolecular hydrogen-atom transfer in the 2-methylbenzoyloxyl radical has been measured using transient absorption kinetics. oup.com In acetonitrile at 23 °C, the rate constant for this process is 1.7 × 10⁷ s⁻¹, with an activation energy of 17 kJ mol⁻¹ and a frequency factor of 10¹⁰.⁵ s⁻¹. oup.com This demonstrates the high reactivity of this intermediate.
The solvent can influence the decomposition rate by affecting the stability of the transition state and the cage effect. Polar solvents can stabilize ionic intermediates that might be formed in competing heterolytic pathways, although homolytic cleavage is generally the dominant pathway for diacyl peroxides.
| Parameter | Value | Medium | Reference |
| Intramolecular H-atom transfer rate constant (2-methylbenzoyloxyl radical) | 1.7 × 10⁷ s⁻¹ (at 23 °C) | Acetonitrile | oup.com |
| Activation energy for intramolecular H-atom transfer | 17 kJ mol⁻¹ | Acetonitrile | oup.com |
| Frequency factor for intramolecular H-atom transfer | 10¹⁰.⁵ s⁻¹ | Acetonitrile | oup.com |
Applications of Peroxide, Bis 2 Methylbenzoyl in Polymer Science and Materials Engineering
Role as a Radical Initiator in Polymerization Processes
The primary application of Peroxide, bis(2-methylbenzoyl) in polymer science is as a thermal radical initiator. fujifilm.com The thermal cleavage of the oxygen-oxygen bond produces two 2-methylbenzoyloxyl radicals, which can then initiate the polymerization of various monomers. researchgate.net
Peroxide, bis(2-methylbenzoyl) is effective in initiating the polymerization of vinyl monomers, which are molecules containing a carbon-carbon double bond. The process begins with the thermal decomposition of the peroxide to form 2-methylbenzoyloxyl radicals. These radicals then attack the double bond of a vinyl monomer, leading to the formation of a new radical species that can propagate by adding to subsequent monomer units, thus growing the polymer chain. nih.gov This mechanism is fundamental to the production of a wide array of polymers, including those based on styrene (B11656) and acrylates. The selection of Peroxide, bis(2-methylbenzoyl) over other initiators like benzoyl peroxide can be desirable in certain applications to avoid the generation of benzene (B151609), a potential decomposition by-product of benzoyl peroxide. sigmaaldrich.com
The efficiency and activity of Peroxide, bis(2-methylbenzoyl) as an initiator are influenced by the polymerization conditions, such as temperature and the reaction medium (bulk, solution, or emulsion). The rate of decomposition of the peroxide, and thus the rate of initiation, is temperature-dependent. The half-life of an initiator, which is the time required for 50% of the initiator to decompose at a specific temperature, is a critical parameter for its selection. For Peroxide, bis(2-methylbenzoyl), the half-life is a key indicator of its activity.
A patent for a suspension polymerization process provides half-life data for various diacylperoxides, including Peroxide, bis(2-methylbenzoyl). This data is crucial for determining the appropriate temperature for its use in different polymerization processes. For instance, in a study on the bulk copolymerization of styrene and acrylonitrile, bis(2-methylbenzoyl) peroxide was one of the initiators investigated, highlighting its utility in bulk polymerization systems. nih.gov Polymerization can be carried out under various conditions, including bulk, solution, suspension, or emulsion processes, with peroxide levels typically ranging from 0.005 to 3% by weight, based on the monomer. nouryon.com
Table 1: Half-Life Data for Selected Diacyl Peroxides
| Compound Name | 1-hour Half-Life Temperature (°C) | 10-hour Half-Life Temperature (°C) | Activation Energy (kJ/mol) |
|---|---|---|---|
| Di(2,4-dichlorobenzoyl) peroxide | 73 | 55 | 121.5 |
| Di(2-methylbenzoyl) peroxide | 79 | 61 | 123.4 |
| Dibenzoyl peroxide | 91 | 71 | 122.35 |
| Di(4-methylbenzoyl) peroxide | 88 | 70 | 134.3 |
Data sourced from US Patent US20060111529A1 sigmaaldrich.cn
This table allows for a comparison of the thermal activity of Peroxide, bis(2-methylbenzoyl) with other common diacyl peroxides. Its lower half-life temperatures compared to dibenzoyl peroxide indicate that it is a more active initiator at lower temperatures.
While conventional free radical polymerization offers limited control over polymer architecture, controlled radical polymerization (CRP) techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) and Atom Transfer Radical Polymerization (ATRP) enable the synthesis of polymers with well-defined molecular weights and low polydispersity.
In RAFT polymerization, a conventional radical initiator is used in conjunction with a RAFT agent (a thiocarbonylthio compound) to mediate the polymerization. rsc.org Peroxides, such as benzoyl peroxide, are commonly used as thermal initiators in RAFT processes. mdpi.comresearchgate.net Although specific studies detailing the use of Peroxide, bis(2-methylbenzoyl) in RAFT are not prevalent in the reviewed literature, its function as a free radical source suggests its potential applicability in such systems, similar to other diaroyl peroxides. The choice of initiator in RAFT is critical and is typically based on its decomposition kinetics at the desired polymerization temperature. cmu.edu
In reverse ATRP, a conventional radical initiator is used with a transition-metal complex in its higher oxidation state. Studies have shown that benzoyl peroxide (BPO) can initiate the reverse ATRP of styrene in the presence of a copper catalyst. rug.nl However, the use of BPO in these systems can be complex due to potential side reactions. While direct research on Peroxide, bis(2-methylbenzoyl) in ATRP is limited, functionalized benzoyl peroxides have been synthesized to act as initiators for ATRP, creating macroinitiators for subsequent block copolymerization. google.com This suggests that appropriately modified derivatives of Peroxide, bis(2-methylbenzoyl) could potentially be designed for use in ATRP systems.
Peroxide, bis(2-methylbenzoyl) as a Cross-linking Agent in Polymeric Networks
Peroxide, bis(2-methylbenzoyl) is utilized as a cross-linking agent for various polymers, particularly for silicone rubber. nih.gov The cross-linking process, also known as vulcanization, involves the formation of a three-dimensional network structure by creating covalent bonds between polymer chains. This transformation significantly enhances the mechanical properties, thermal stability, and chemical resistance of the material.
The mechanism of peroxide cross-linking involves the thermal decomposition of the peroxide to generate free radicals. These radicals can then abstract hydrogen atoms from the polymer backbone, creating polymer radicals. The coupling of these polymer radicals results in the formation of cross-links.
In the case of silicone rubber, Peroxide, bis(2-methylbenzoyl) has been investigated as a cross-linking agent. A patent describes a benzoyl peroxide mixture containing bis(2-methylbenzoyl) peroxide that is noted for its stability, safety, and high cross-linking speed compared to bis(2-methylbenzoyl) peroxide alone. nih.gov The efficiency of peroxide cross-linking can be influenced by the type of polymer and the presence of other additives in the formulation. google.com
Application in Grafting and Surface Modification of Polymeric Materials
Grafting is a technique used to modify the surface properties of a polymer by covalently attaching a different polymer to its backbone. This can be used to impart desired characteristics such as hydrophilicity, biocompatibility, or adhesion. Free radical initiators, including peroxides, are commonly employed to initiate graft polymerization. googleapis.com
The process typically involves generating radicals on the surface of the polymer substrate, which then act as sites for the polymerization of a monomer, leading to the growth of grafted chains. While benzoyl peroxide is a frequently cited initiator for such surface modifications, chesci.com the use of other diaroyl peroxides is also documented. For instance, a patent discloses the use of bis(methylbenzoyl) peroxides for inducing grafting onto polypropylene (B1209903) to increase its melt strength. google.com Organic peroxides are also mentioned in the context of recycling and grafting processes for silane (B1218182) and maleic anhydride. sigmaaldrich.cn Although specific detailed research on the use of Peroxide, bis(2-methylbenzoyl) for grafting is not widely available, its ability to generate free radicals makes it a potential candidate for this application, following the general principles of peroxide-initiated grafting. google.com
Utilization in Advanced Composite and Elastomer Curing Systems
Peroxide, bis(2-methylbenzoyl) finds application in the curing of advanced composites and elastomers. In composites, a thermosetting resin is reinforced with fibers or particles to create a material with superior mechanical properties. The curing of the resin, which involves the formation of a cross-linked network, is often initiated by peroxides. Peroxide, bis(2-methylbenzoyl) can be used as a thermal radical initiator in thermosetting powder coating compositions containing unsaturated resins. nih.gov
In the realm of elastomers, besides silicone rubber, other polymers can be cross-linked using peroxides to improve their properties. Peroxide cure offers advantages over traditional sulfur vulcanization, such as improved heat aging resistance and lower compression set. googleapis.com Peroxide, bis(2-methylbenzoyl) is listed among the diacyl peroxides suitable for the cross-linking of various polymers, where it can contribute to achieving a tack-free surface cure, even in the presence of air, which typically inhibits peroxide curing. The choice of peroxide is critical and depends on the specific polymer and the desired curing temperature and time.
Peroxide, bis(2-methylbenzoyl) in Resin Systems and Coatings Technology
Peroxide, bis(2-methylbenzoyl), also known as di-2-methylbenzoyl peroxide or o-toluoyl peroxide, is an organic peroxide that functions as a source of free radicals. researchgate.net This reactivity makes it a valuable initiator for the polymerization and crosslinking of various monomers and resins, which is fundamental to the formulation of advanced resin systems and high-performance coatings. As a member of the diacyl peroxide family, its thermal decomposition characteristics influence the curing process and the final properties of the material. researchgate.netresearchgate.net
In resin systems, particularly those based on unsaturated polyesters (UPRs), Peroxide, bis(2-methylbenzoyl) serves as a curing agent. UPRs are commonly dissolved in a vinyl monomer like styrene; the addition of an initiator like Peroxide, bis(2-methylbenzoyl) and the application of heat triggers its decomposition into free radicals. pergan.comisatis.net These highly reactive radicals initiate a chain reaction, causing the polyester (B1180765) chains and styrene monomers to copolymerize. isatis.net This process transforms the liquid resin into a rigid, crosslinked, three-dimensional network, forming a durable thermoset material used in composites, adhesives, and coatings. isatis.netalitaresins.comatamanchemicals.com The choice of peroxide initiator is critical as its decomposition rate at a given temperature dictates the curing speed and exotherm, which in turn affect the mechanical properties and appearance of the final product. researchgate.net
The specific position of the methyl group on the benzoyl ring influences the peroxide's reactivity. The decomposition kinetics of methyl-substituted benzoyl peroxides vary, which allows for the selection of an initiator best suited for a particular application's temperature requirements. For instance, Peroxide, bis(2-methylbenzoyl) has a lower 1-hour half-life temperature compared to its para-isomer, indicating faster decomposition at a given temperature. google.com This property is particularly useful in applications requiring lower curing temperatures or faster cycle times.
Table 1: Decomposition Characteristics of Methyl-Substituted Dibenzoyl Peroxides
This table presents comparative half-life data for different isomers of methyl-substituted dibenzoyl peroxide, illustrating the effect of the methyl group's position on thermal stability.
| Initiator | 1-Hour Half-Life Temperature (°C) | 10-Hour Half-Life Temperature (°C) |
|---|---|---|
| Di(2-methylbenzoyl) peroxide | 79 | 61 |
| Bis(3-methylbenzoyl) peroxide | Not Available | Not Available |
| Di(4-methylbenzoyl) peroxide | 88 | 70 |
Data sourced from patent information detailing initiator properties. google.com
In the field of coatings technology, Peroxide, bis(2-methylbenzoyl) is utilized in specific formulations. It has been identified as a potential thermal radical initiator for thermosetting powder coatings. google.com Furthermore, it is used as a curing agent in silicone rubber compositions, including those for coating electrical wires and cables. google.com Research has shown that in silicone rubber, bis(ortho-methylbenzoyl)peroxide (another name for Peroxide, bis(2-methylbenzoyl)) provides a faster cure rate compared to the para-isomer, although it may impart a yellowish tint to the final product. google.com This trade-off between cure speed and aesthetics is a key consideration for formulators.
Beyond curing, the initiator plays a role in the modification of polymers for materials engineering. For example, o,o'-Bis(methylbenzoyl) peroxide is a preferred initiator for the melt mixing of polypropylene to increase its melt strength and extensional viscosity without significant degradation, making the polymer suitable for a wider range of applications. googleapis.com
Table 2: Applications of Peroxide, bis(2-methylbenzoyl) in Various Resin and Coating Systems
This table summarizes the documented applications of Peroxide, bis(2-methylbenzoyl) across different technological fields.
| Application Area | Resin/Polymer System | Function | Reference |
|---|---|---|---|
| Composites & Adhesives | Unsaturated Polyester Resins (UPR) | Curing Agent / Initiator | researchgate.netpergan.com |
| Coatings | Thermosetting Powder Coatings | Thermal Radical Initiator | google.com |
| Coatings | Silicone Rubber | Curing Agent | google.com |
| Materials Engineering | Polypropylene | Polymer Modification Agent | googleapis.com |
The versatility of Peroxide, bis(2-methylbenzoyl) as a radical initiator allows for its use across a spectrum of applications, from curing large-scale composite structures to formulating specialized industrial coatings and modifying commodity plastics into higher-performance materials.
Analytical Methodologies for Peroxide, Bis 2 Methylbenzoyl Characterization and Quantification
Chromatographic Techniques for Separation and Purity Assessment
Chromatographic techniques are fundamental for separating Peroxide, bis(2-methylbenzoyl) from impurities, reaction by-products, and other components in a mixture. This separation is a critical step for accurate quantification and purity assessment.
High-Performance Liquid Chromatography (HPLC) with Various Detection Modes
High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of organic peroxides like Peroxide, bis(2-methylbenzoyl) due to its high resolution and sensitivity. nih.gov A validated, stability-indicating HPLC method allows for the determination of the compound's purity in the presence of its impurities and degradation products. nih.gov
The separation is typically achieved on a reversed-phase column, such as a C18 column. nih.govkelid1.ir The mobile phase often consists of a mixture of an aqueous component (like water with a small percentage of acid, e.g., acetic acid) and organic solvents such as acetonitrile (B52724), tetrahydrofuran, and methanol (B129727). nih.gov A gradient elution, where the composition of the mobile phase is changed over time, is often employed to achieve optimal separation of all components. nih.gov
Various detection modes can be coupled with HPLC for the analysis of Peroxide, bis(2-methylbenzoyl):
UV-Visible Spectroscopy (UV-Vis): This is the most common detector used for this class of compounds. Peroxide, bis(2-methylbenzoyl) contains aromatic rings which absorb UV radiation, allowing for its detection and quantification. The detection wavelength is selected based on the UV spectrum of the analyte to maximize sensitivity. nih.goveprajournals.com For the closely related benzoyl peroxide, detection is often set around 235 nm or 272 nm. nih.goveprajournals.com
Photodiode Array (PDA) Detector: A PDA detector provides spectral information across a range of wavelengths simultaneously, which is useful for peak purity assessment and method development. nih.gov
Fluorescence Detection (FD): For trace-level analysis, fluorescence detection can be employed after post-column derivatization, although this is less common for routine purity analysis. nih.gov
Electrochemical Detection (ED): This method offers high sensitivity and is based on the oxidation of the peroxide at a working electrode. nih.gov
A typical HPLC method for a related organic peroxide is summarized below.
Table 1: Example HPLC Method Parameters for Organic Peroxide Analysis
| Parameter | Condition |
|---|---|
| Column | Kinetex™ C18 (250 x 4.6 mm, 5 µm) nih.gov |
| Mobile Phase A | 0.1% Glacial Acetic Acid in Water : Acetonitrile (80:20 v/v) nih.gov |
| Mobile Phase B | Acetonitrile : Tetrahydrofuran : Methanol (50:30:20 v/v/v) nih.gov |
| Elution Mode | Gradient nih.gov |
| Flow Rate | Typically 1.0 - 1.5 mL/min eprajournals.com |
| Detection | UV at 272 nm nih.gov |
| Internal Standard | Acenaphthylene has been used for benzoyl peroxide analysis nih.gov |
Gas Chromatography (GC) for Volatile By-products
Gas Chromatography (GC) is particularly useful for the analysis of volatile by-products that may be present with Peroxide, bis(2-methylbenzoyl) or formed during its decomposition. Due to the thermal lability of organic peroxides, direct GC analysis can be challenging and is often avoided for the parent compound. However, GC coupled with a mass spectrometer (GC-MS) is an excellent tool for identifying and quantifying volatile impurities or degradation products. nih.govhzdr.de
The process involves separating compounds in a gaseous mobile phase based on their boiling points and interactions with a stationary phase within a capillary column. nih.gov Common by-products from the synthesis or decomposition of similar benzoyl peroxides include benzoic acid, benzaldehyde, and derivatives of benzene (B151609). nih.gov For Peroxide, bis(2-methylbenzoyl), potential volatile by-products would include 2-methylbenzoic acid, 2-methylbenzaldehyde, and toluene.
Key aspects of GC analysis include:
Sample Introduction: A programmed temperature vaporization (PTV) injector can be used to minimize thermal decomposition of any labile compounds. hzdr.de Headspace solid-phase microextraction (HS-SPME) is another technique used to sample volatile analytes from the matrix before injection into the GC system. mdpi.com
Column Selection: A non-polar or mid-polarity column, such as one with a 5% phenyl polysiloxane stationary phase (e.g., Rxi-5ms), is often suitable for separating a wide range of volatile and semi-volatile organic compounds. nih.govhzdr.de
Detection: A Flame Ionization Detector (FID) provides good sensitivity for quantifiable analysis of hydrocarbons, while a Mass Spectrometer (MS) allows for the definitive identification of the separated components based on their mass spectra. nih.govgoogle.com
Table 2: Typical GC-MS Conditions for By-product Analysis
| Parameter | Condition |
|---|---|
| Column | Rxi-5ms (e.g., 60 m, 0.25 mm ID, 1 µm film thickness) hzdr.de |
| Injector | PTV or Split/Splitless at an optimized temperature hzdr.de |
| Carrier Gas | Helium at a constant flow mdpi.com |
| Oven Program | A temperature gradient, e.g., starting at 40°C and ramping up to 240°C or higher mdpi.com |
| Detector | Mass Spectrometer (MS) with an electron ionization (EI) source mdpi.com |
Size Exclusion Chromatography (SEC) in Polymerization Studies
Size Exclusion Chromatography (SEC), also known as gel permeation chromatography (GPC), is an indispensable technique for characterizing polymers initiated by Peroxide, bis(2-methylbenzoyl). wikipedia.org SEC separates molecules based on their hydrodynamic volume in solution. paint.org Larger molecules elute first, while smaller molecules penetrate the pores of the stationary phase and elute later. wikipedia.orgpaint.org This allows for the determination of the molar mass distribution of the polymer. wikipedia.org
In polymerization studies, SEC is used to monitor:
Molar Mass Averages: Weight-average molar mass (Mw) and number-average molar mass (Mn). nih.gov
Polydispersity Index (PDI): The ratio of Mw/Mn, which indicates the breadth of the molar mass distribution. nih.gov
Initiator Fragments: When coupled with a UV detector, SEC can sometimes detect the initiator fragments (from Peroxide, bis(2-methylbenzoyl)) attached to the polymer chain ends. paint.org
The separation is typically performed using a series of columns packed with porous, cross-linked polystyrene-divinylbenzene beads, with an organic solvent like tetrahydrofuran (THF) as the mobile phase. wikipedia.orgnih.gov
Spectroscopic Approaches for Structural Elucidation and Identification
Spectroscopic methods provide detailed information about the molecular structure of Peroxide, bis(2-methylbenzoyl), confirming its identity and providing insights into its chemical bonding.
Fourier Transform Infrared (FTIR) and Raman Spectroscopy
Vibrational spectroscopy, including both Fourier Transform Infrared (FTIR) and Raman spectroscopy, is a powerful tool for the structural characterization of Peroxide, bis(2-methylbenzoyl). These techniques probe the vibrational modes of the molecule, providing a unique fingerprint. researchgate.net
For Peroxide, bis(2-methylbenzoyl), key characteristic absorption bands are expected for the carbonyl (C=O) and peroxide (O-O) groups. researchgate.net Based on the closely related benzoyl peroxide, the following assignments can be anticipated:
C=O Stretching: A very strong and characteristic band is expected in the FTIR spectrum. In benzoyl peroxide, this appears as a split peak around 1760-1800 cm⁻¹. The presence of the methyl group in the ortho position may slightly shift this frequency.
O-O Stretching: The peroxide bond vibration is typically weak in the infrared spectrum but may be more prominent in the Raman spectrum. For benzoyl peroxide, this is observed around 890 cm⁻¹.
C-O Stretching: These vibrations are expected in the region of 1000-1300 cm⁻¹.
Aromatic C-H and C=C Stretching: Bands corresponding to the aromatic rings will be present, typically above 3000 cm⁻¹ for C-H stretching and in the 1450-1600 cm⁻¹ region for C=C ring stretching. mdpi.com
Aliphatic C-H Stretching: Vibrations from the methyl groups will appear in the 2850-2960 cm⁻¹ region. mdpi.com
Table 3: Anticipated Vibrational Frequencies for Peroxide, bis(2-methylbenzoyl)
| Functional Group | Expected Wavenumber (cm⁻¹) | Type of Vibration |
|---|---|---|
| Aromatic C-H | > 3000 | Stretching |
| Aliphatic C-H | 2850 - 2960 | Stretching |
| Carbonyl (C=O) | ~1760 - 1800 | Stretching |
| Aromatic C=C | ~1450 - 1600 | Ring Stretching |
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁷O)
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the definitive structural elucidation of organic molecules.
¹H NMR Spectroscopy: Proton NMR provides information on the number, environment, and connectivity of hydrogen atoms in the molecule. For Peroxide, bis(2-methylbenzoyl), the ¹H NMR spectrum would show:
Signals for the aromatic protons, likely appearing as complex multiplets in the range of 7.2-8.2 ppm. The ortho-substitution pattern will influence the splitting patterns.
A singlet for the methyl (CH₃) protons, shifted downfield due to the proximity of the aromatic ring and carbonyl group, likely in the range of 2.3-2.6 ppm.
¹³C NMR Spectroscopy: Carbon-13 NMR identifies all unique carbon atoms in the molecule. The expected spectrum for Peroxide, bis(2-methylbenzoyl) would feature:
A signal for the carbonyl carbon (C=O) in the highly deshielded region of 160-170 ppm. researchgate.net
Several signals for the aromatic carbons between 125-140 ppm. researchgate.net
A signal for the methyl carbon (CH₃) in the aliphatic region, typically around 20-25 ppm.
Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for Peroxide, bis(2-methylbenzoyl) in CDCl₃
| Nucleus | Functional Group | Predicted Chemical Shift (ppm) |
|---|---|---|
| ¹H | Aromatic (Ar-H) | 7.2 - 8.2 |
| Methyl (CH₃) | 2.3 - 2.6 | |
| ¹³C | Carbonyl (C=O) | 160 - 170 |
| Aromatic (Ar-C) | 125 - 140 |
¹⁷O NMR Spectroscopy: Oxygen-17 NMR is a specialized technique that can directly probe the oxygen atoms. Although challenging due to the low natural abundance (0.038%) and the quadrupolar nature of the ¹⁷O nucleus, it can provide unique structural information. researchgate.net For peroxides, the ¹⁷O NMR signals are typically found in a distinct chemical shift range, often between 200-400 ppm downfield from H₂O. researchgate.netnih.gov This allows for the direct confirmation of the peroxide functional group, distinguishing it from other oxygen-containing moieties like carbonyls or ethers. researchgate.net The use of ¹⁷O-enriched samples can significantly improve the signal-to-noise ratio for these experiments. udel.edu
UV-Visible Spectroscopy in Kinetic Measurements
UV-Visible (UV-Vis) spectroscopy is a valuable analytical technique for studying the kinetics of chemical reactions, including the decomposition of organic peroxides like Peroxide, bis(2-methylbenzoyl). The principle behind its application in kinetic studies is the monitoring of changes in the concentration of a reactant or a product over time by measuring the change in absorbance at a specific wavelength. researchgate.netsapub.org For a compound to be quantifiable by UV-Vis spectroscopy, it must possess a chromophore that absorbs light in the ultraviolet or visible region of the electromagnetic spectrum.
The decomposition of Peroxide, bis(2-methylbenzoyl) can be initiated by heat or light, leading to the formation of free radicals. The rate of this decomposition can be followed by monitoring the disappearance of the peroxide or the appearance of a decomposition product that has a distinct absorption band in the UV-Vis spectrum. The kinetic parameters of the reaction, such as the rate constant and activation energy, can be determined by conducting the experiment at different temperatures and applying the principles of chemical kinetics.
In a typical kinetic experiment, a solution of Peroxide, bis(2-methylbenzoyl) in a suitable solvent is placed in a temperature-controlled cuvette inside a UV-Vis spectrophotometer. The absorbance at a wavelength corresponding to the maximum absorbance of the peroxide is recorded at regular time intervals. The concentration of the peroxide at any given time can be calculated using the Beer-Lambert law. By plotting the concentration of the peroxide versus time, the order of the reaction and the rate constant can be determined.
Electrochemical Methods for Peroxide, bis(2-methylbenzoyl) Analysis
Electrochemical methods offer sensitive and selective approaches for the analysis of organic peroxides. Techniques such as cyclic voltammetry (CV), differential pulse voltammetry (DPV), and amperometry can be employed for the qualitative and quantitative determination of Peroxide, bis(2-methylbenzoyl). chemicke-listy.cz These methods are based on the electrochemical reduction or oxidation of the peroxide functional group at the surface of a suitable electrode.
The electrochemical behavior of an organic peroxide is dependent on its chemical structure and the experimental conditions, including the type of working electrode, supporting electrolyte, and solvent. For the analysis of Peroxide, bis(2-methylbenzoyl), a variety of working electrodes could be utilized, such as glassy carbon, platinum, or chemically modified electrodes designed to enhance sensitivity and selectivity. mdpi.compreprints.org
In a voltammetric analysis, the potential applied to the working electrode is varied, and the resulting current is measured. The potential at which the peroxide is reduced or oxidized provides qualitative information, while the magnitude of the current is proportional to the concentration of the peroxide, allowing for quantitative analysis. For example, the reduction of the O-O bond in the peroxide group would produce a characteristic peak in the voltammogram.
Although specific electrochemical methods for Peroxide, bis(2-methylbenzoyl) are not extensively documented, methodologies developed for other organic peroxides, such as benzoyl peroxide, can be adapted. mdpi.com For instance, an electrochemical method for the assay of organic peroxides in acetonitrile has been reported, utilizing a modified glassy carbon electrode. mdpi.com Such a system could potentially be optimized for the determination of Peroxide, bis(2-methylbenzoyl). The development of an electrochemical sensor for this compound would involve the selection of an appropriate electrode material and the optimization of experimental parameters to achieve a low detection limit and a wide linear range. royalsocietypublishing.orgnih.gov
Thermal Analysis Techniques in Peroxide, bis(2-methylbenzoyl) Studies
Thermal analysis techniques are crucial for characterizing the thermal stability and decomposition behavior of energetic materials like organic peroxides. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are two of the most commonly used thermal analysis methods for this purpose.
Differential Scanning Calorimetry (DSC) for Decomposition Onset
Differential Scanning Calorimetry (DSC) is a powerful technique for determining the thermal properties of a material, including the onset temperature of decomposition and the heat of decomposition. dlr.de In a DSC experiment, the difference in heat flow between a sample and a reference is measured as a function of temperature. When the sample undergoes an exothermic process, such as decomposition, heat is released, which is detected by the instrument as a peak in the DSC curve.
The onset temperature of the exothermic decomposition peak is a critical parameter for assessing the thermal stability of a peroxide. A lower onset temperature indicates lower thermal stability. The area under the exothermic peak is proportional to the heat of decomposition, which provides information about the energy released during the decomposition process.
While specific DSC data for Peroxide, bis(2-methylbenzoyl) is not widely published, data for the analogous compound benzoyl peroxide (BPO) can provide insight into the expected thermal behavior. The thermal decomposition of BPO has been extensively studied, and its onset of decomposition is a key safety parameter. researchgate.netnih.gov
Table 1: Illustrative DSC Data for Benzoyl Peroxide (BPO)
| Parameter | Value | Reference |
|---|---|---|
| Onset Decomposition Temperature (Tonset) | ~103-109 °C | researchgate.net |
| Apparent Activation Energy (Ea) | ~146.0 kJ mol-1 | researchgate.net |
Note: The data presented in this table is for Benzoyl Peroxide and is intended to be illustrative of the type of information obtained from DSC analysis of aromatic peroxides.
Thermogravimetric Analysis (TGA) for Decomposition Profiles
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. srs.gov TGA is used to determine the decomposition profile of a material, including the temperatures at which weight loss occurs and the amount of weight lost at each stage.
For Peroxide, bis(2-methylbenzoyl), a TGA experiment would involve heating a small sample of the compound at a constant rate in an inert atmosphere, such as nitrogen. As the peroxide decomposes, volatile products are formed, resulting in a decrease in the mass of the sample. The TGA curve, which is a plot of mass versus temperature, will show one or more steps corresponding to the different stages of decomposition. The derivative of the TGA curve, known as the DTG curve, shows the rate of mass loss and can be used to identify the temperatures at which the decomposition is most rapid.
The thermal decomposition of similar peroxides, such as butylated hydroxytoluene peroxide (BHTOOH), has been studied using TGA to understand their degradation kinetics and product formation. nih.gov TGA, often coupled with other analytical techniques like mass spectrometry (MS) or Fourier-transform infrared spectroscopy (FTIR), can provide detailed information about the decomposition products. nih.gov
Table 2: Illustrative TGA Data for Butylated Hydroxytoluene Peroxide (BHTOOH)
| Parameter | Temperature Range (°C) | Reference |
|---|---|---|
| Decomposition Region | ~146 - 299 | nih.gov |
| Major Weight Loss | Corresponds to the complete decomposition of the peroxide | nih.gov |
Note: The data in this table for BHTOOH is for illustrative purposes to show the type of decomposition profile information obtained from TGA for an organic peroxide.
Quantitative Determination in Complex Polymer and Industrial Matrices
The quantitative determination of Peroxide, bis(2-methylbenzoyl) in complex matrices, such as polymers and industrial formulations, is essential for quality control and process monitoring. High-Performance Liquid Chromatography (HPLC) is a widely used and effective technique for this purpose due to its high resolution, sensitivity, and specificity. rsc.orgnih.gov
A typical HPLC method for the quantification of Peroxide, bis(2-methylbenzoyl) in a polymer matrix would involve the following steps:
Sample Preparation: The first step is to extract the peroxide from the polymer matrix. This can be achieved by dissolving the polymer in a suitable solvent and then extracting the peroxide into a solvent in which it is soluble but the polymer is not. Alternatively, a cryogenic grinding of the sample followed by solvent extraction can be employed. kelid1.ir
Chromatographic Separation: The extracted sample is then injected into an HPLC system. A reversed-phase C18 column is commonly used for the separation of organic peroxides. eprajournals.comresearchgate.net The mobile phase, typically a mixture of acetonitrile and water, is optimized to achieve good separation of the peroxide from other components in the extract. eprajournals.com
Detection: A UV detector is often used for the detection of aromatic peroxides like Peroxide, bis(2-methylbenzoyl), as the benzoyl groups provide strong UV absorbance. eprajournals.com The wavelength of detection is chosen to maximize the sensitivity for the peroxide.
Quantification: The concentration of the peroxide in the sample is determined by comparing the peak area of the peroxide in the sample chromatogram to a calibration curve generated using standards of known concentration. eprajournals.com
The development and validation of an HPLC method for a specific application would require optimization of the extraction procedure, chromatographic conditions, and detection parameters to ensure accuracy, precision, and reliability. researchgate.net
Theoretical and Computational Chemistry of Peroxide, Bis 2 Methylbenzoyl
Quantum Chemical Calculations of Electronic Structure and Bonding
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or its density-based equivalent) to determine the electronic structure, from which numerous other properties can be derived.
Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density. It offers a favorable balance between accuracy and computational cost, making it suitable for studying molecules of the size of Peroxide, bis(2-methylbenzoyl).
DFT studies on analogous diacyl peroxides, such as benzoyl peroxide, focus on several key ground-state properties. tandfonline.comnih.gov These include the optimized molecular geometry, vibrational frequencies, and electronic properties like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The geometry optimization reveals crucial bond lengths and angles, particularly the weak O-O bond, which is central to the molecule's function as a radical initiator. wikipedia.org The calculated vibrational spectra can be compared with experimental FT-IR and FT-Raman data to validate the computational model. tandfonline.com
The HOMO-LUMO energy gap is a critical parameter, indicating the molecule's chemical stability and reactivity. tandfonline.com A smaller gap suggests the molecule is more likely to be reactive. Molecular Electrostatic Potential (MEP) maps, also derived from DFT calculations, visualize the charge distribution and identify electrophilic and nucleophilic sites, which are key to predicting intermolecular interactions. nih.gov
Table 1: Illustrative Ground State Properties of Peroxide, bis(2-methylbenzoyl) Calculated by DFT Note: These are representative values based on typical DFT calculations for analogous diacyl peroxides like benzoyl peroxide.
| Property | Calculated Value | Significance |
| O-O Bond Length | ~1.45 Å | Indicates a relatively weak, labile bond susceptible to homolytic cleavage. wikipedia.org |
| C-O-O-C Dihedral Angle | ~120° | Defines the conformation of the peroxide group. wikipedia.org |
| Dipole Moment | ~4-5 D | Reflects the asymmetric charge distribution, influencing solubility and intermolecular forces. tandfonline.com |
| HOMO Energy | -7.0 eV | Relates to the electron-donating ability of the molecule. |
| LUMO Energy | -1.5 eV | Relates to the electron-accepting ability of the molecule. |
| HOMO-LUMO Gap | 5.5 eV | A measure of chemical reactivity; a smaller gap indicates higher reactivity. tandfonline.com |
| O-O Bond Dissociation Energy (BDE) | 30-40 kcal/mol | The energy required to break the O-O bond, a key parameter for initiator efficiency. wikipedia.org |
This is an interactive data table. Users can sort and filter the data as needed.
While DFT is excellent for ground-state properties, high-level ab initio methods are often preferred for more accurate energy calculations, especially for bond dissociation energies (BDEs) and the study of excited states and transition states. acs.orgacs.org Methods like G2, Complete Basis Set (CBS), and Coupled-Cluster (e.g., CCSD(T)) provide benchmark-quality data on the O-O bond strength. acs.orgwayne.edu
High-level ab initio calculations have shown that the O-O BDE in diacyl peroxides is sensitive to the molecular environment and substituent groups. wayne.edu These calculations are crucial for understanding the initial step of polymerization, as the BDE directly influences the rate of radical generation.
Furthermore, these methods are used to locate and characterize transition state structures. For the decomposition of Peroxide, bis(2-methylbenzoyl), the transition state corresponds to the structure at the peak of the energy barrier along the reaction coordinate for O-O bond cleavage. rsc.org Analyzing the geometry and vibrational frequencies of the transition state provides critical information for calculating reaction rates using Transition State Theory.
Molecular Dynamics Simulations of Peroxide, bis(2-methylbenzoyl) Interactions in Solvents and Polymer Melts
Molecular Dynamics (MD) simulations model the physical movement of atoms and molecules over time, providing a dynamic picture of the system at the atomic level. researchgate.netnih.gov For Peroxide, bis(2-methylbenzoyl), MD simulations are invaluable for understanding its behavior in the condensed phases where it is typically used, such as in organic solvents or polymer melts. psu.edu
An MD simulation begins by defining a system, such as a single initiator molecule solvated in a box of solvent molecules (e.g., toluene) or embedded in a matrix of polymer chains. The interactions between atoms are described by a force field, which is a set of parameters and equations that define the potential energy of the system. The simulation then solves Newton's equations of motion for each atom, tracking their trajectories over time. nih.gov
These simulations can reveal:
Solvation Effects: How solvent molecules arrange around the initiator and how this affects its conformation and the stability of the O-O bond.
Diffusion: The diffusion coefficient of the initiator in the medium, which is crucial for understanding how it moves to react with monomer units.
Radical Trapping: The "cage effect," where the newly formed radicals after O-O bond scission are trapped by surrounding solvent or polymer molecules, which can lead to recombination instead of initiating polymerization.
Interactions with Polymers: In a polymer melt, MD can show how the initiator molecule interacts with the polymer chains, which can influence its decomposition rate and the efficiency of the initiation process.
Computational Modeling of Reaction Mechanisms and Kinetics
Computational modeling extends beyond single-molecule properties to simulate entire reaction processes, providing a bridge between molecular-level details and macroscopic observables like reaction rates and polymer properties.
The primary reaction pathway for Peroxide, bis(2-methylbenzoyl) is the thermal decomposition via homolytic cleavage of the O-O bond to produce two 2-methylbenzoyloxy radicals. Transition State Theory (TST) provides a framework for calculating the rate constant of this elementary reaction. wikipedia.orgmdpi.com
According to TST, the rate constant (k) is determined by the Gibbs free energy of activation (ΔG‡), which is the energy difference between the transition state and the reactants. wikipedia.org
k = (k_B * T / h) * exp(-ΔG‡ / R * T)
Quantum chemical methods, as described in section 6.1.2, are used to calculate the energies of the reactant and the transition state structure. By determining ΔG‡, the rate of decomposition can be predicted at different temperatures. This is fundamental for understanding how efficiently the initiator will generate radicals under specific polymerization conditions. nih.gov The thermal decomposition of related peroxides has been shown to be a first-order reaction. tamu.edu
Once the initiator decomposition rate is known, it can be used as input for a broader kinetic model of the entire free-radical polymerization process. acs.orgresearchgate.net These models consist of a set of coupled differential equations that describe the change in concentration of each species over time: initiator, monomers, radicals, and polymer chains of varying lengths. researchgate.net
The key steps included in the model are:
Initiation: The decomposition of Peroxide, bis(2-methylbenzoyl) to form primary radicals, and the subsequent reaction of these radicals with a monomer molecule. youtube.com
Propagation: The rapid, sequential addition of monomer units to the growing polymer radical chain.
Termination: The destruction of active radicals, typically by combination or disproportionation of two growing chains.
Chain Transfer: The transfer of the radical center from a growing polymer chain to another molecule (e.g., monomer, solvent, or initiator), which terminates one chain and starts a new one. researchgate.net
By solving these equations numerically, the model can predict macroscopic properties of the polymerization, such as the rate of monomer conversion and the evolution of the polymer's molecular weight distribution. acs.orgfrontiersin.org These models are powerful tools for optimizing reaction conditions to achieve desired polymer properties. Furthermore, they can incorporate complexities like diffusion-controlled reactions, which become important as the viscosity of the system increases. researchgate.net
Prediction of Thermochemical Parameters and Radical Formation Energetics of Peroxide, bis(2-methylbenzoyl)
The thermal stability and decomposition pathways of organic peroxides are critical for their safe handling and effective application. For Peroxide, bis(2-methylbenzoyl), a comprehensive understanding of its thermochemical properties and the energetics of its radical formation is essential. Due to the limited availability of direct experimental data for this specific compound, theoretical and computational chemistry methods serve as powerful tools for predicting these crucial parameters. These computational approaches provide valuable insights into the molecule's stability and its propensity to generate radicals.
The primary decomposition pathway for diacyl peroxides like Peroxide, bis(2-methylbenzoyl) is the homolytic cleavage of the weak oxygen-oxygen (O-O) bond, which results in the formation of two 2-methylbenzoyloxy radicals. This initial step is the rate-determining factor in the thermal decomposition of the peroxide. The energy required for this bond scission is known as the Bond Dissociation Energy (BDE).
Computational methods, particularly Density Functional Theory (DFT), are widely employed to calculate the BDE and other thermochemical parameters of peroxides. High-level ab initio methods, such as the Complete Basis Set (CBS) methods (e.g., CBS-APNO), can provide even more accurate predictions of these energetic properties. These calculations are fundamental to understanding the kinetics and mechanism of the decomposition process.
Detailed Research Findings
The primary thermochemical parameters of interest include the standard enthalpy of formation (ΔHf°), the O-O bond dissociation energy (BDE), and the activation energy (Ea) for the decomposition.
Predicted Thermochemical Parameters:
Based on computational studies of related aromatic diacyl peroxides, the following table presents the predicted thermochemical parameters for Peroxide, bis(2-methylbenzoyl). It is important to note that these are estimated values derived from theoretical models and analogies with similar compounds, and they await experimental verification.
| Parameter | Predicted Value (kcal/mol) | Description |
|---|---|---|
| Standard Enthalpy of Formation (ΔHf°) | -85 to -95 | The change in enthalpy when one mole of the compound is formed from its constituent elements in their standard states. |
| O-O Bond Dissociation Energy (BDE) | 29 to 32 | The energy required to break the oxygen-oxygen bond homolytically in the gas phase. |
| Activation Energy (Ea) for Decomposition | 30 to 34 | The minimum energy required to initiate the thermal decomposition of the peroxide. |
Radical Formation Energetics:
The energetics of the formation of the key radical species from Peroxide, bis(2-methylbenzoyl) are crucial for understanding its reactivity as a radical initiator. The primary radical formed is the 2-methylbenzoyloxy radical, which can then decarboxylate.
The following table outlines the predicted energetics for these radical formation steps.
| Reaction | Predicted Enthalpy Change (ΔH, kcal/mol) | Description |
|---|---|---|
| C₁₆H₁₄O₄ → 2 (CH₃C₆H₄COO•) | 29 to 32 | Homolytic cleavage of the O-O bond to form two 2-methylbenzoyloxy radicals. |
| CH₃C₆H₄COO• → CH₃C₆H₄• + CO₂ | -10 to -15 | Decarboxylation of the 2-methylbenzoyloxy radical to form a 2-methylphenyl radical and carbon dioxide. |
The predictions indicate that the O-O bond in Peroxide, bis(2-methylbenzoyl) is relatively weak, consistent with other diacyl peroxides, making it an effective source of radicals at moderate temperatures. The subsequent decarboxylation of the 2-methylbenzoyloxy radical is predicted to be an exothermic process, favoring the formation of the 2-methylphenyl radical. The presence of the ortho-methyl group may have a minor steric and electronic effect on the stability of the parent molecule and the resulting radicals compared to the unsubstituted benzoyl peroxide.
Environmental Fate and Degradation Pathways of Peroxide, Bis 2 Methylbenzoyl
Chemical Degradation in Aquatic and Terrestrial Environments (excluding toxicity)
The primary chemical degradation pathway for Peroxide, bis(2-methylbenzoyl) in aquatic environments is expected to be hydrolysis. The peroxide linkage (-O-O-) is susceptible to cleavage, a reaction that is influenced by factors such as pH and temperature.
By analogy, the hydrolysis of Peroxide, bis(2-methylbenzoyl) is anticipated to yield two molecules of 2-methylbenzoic acid. The presence of the methyl group in the ortho position of the benzene (B151609) ring may slightly influence the rate of hydrolysis compared to the unsubstituted benzoyl peroxide, but the fundamental degradation pathway is expected to be the same.
Table 7.1: Hydrolysis Data for Benzoyl Peroxide (as a surrogate)
| pH | Temperature (°C) | Half-life (hours) | Primary Hydrolysis Product |
| 7 | 25 | 5.2 | Benzoic Acid |
| 4 | 25 | 11.87 | Benzoic Acid |
This data is for benzoyl peroxide and is used as an estimate for the behavior of Peroxide, bis(2-methylbenzoyl).
In terrestrial environments, the chemical degradation of Peroxide, bis(2-methylbenzoyl) will be influenced by its interaction with soil components. The presence of soil organic matter and mineral surfaces can catalyze degradation reactions. Organic peroxides can also react with various inorganic and organic compounds present in the soil matrix. The rate of degradation in soil will be dependent on soil type, moisture content, pH, and temperature. However, specific studies on the chemical degradation of Peroxide, bis(2-methylbenzoyl) in soil are currently lacking.
Photodegradation Mechanisms under Environmental Conditions
Photodegradation is a significant environmental fate process for many organic compounds, and Peroxide, bis(2-methylbenzoyl) is expected to be susceptible to photochemical transformation due to the presence of the peroxide bond, which can be cleaved by ultraviolet radiation from sunlight.
Research has shown that the pulsed-laser excitation of Peroxide, bis(2-methylbenzoyl) at a wavelength of 308 nm in an acetonitrile (B52724) solution leads to the homolytic cleavage of the oxygen-oxygen bond. researchgate.net This initial step results in the formation of two 2-methylbenzoyloxyl radicals. These radicals are highly reactive and undergo a rapid intramolecular hydrogen atom transfer from the adjacent methyl group, leading to the formation of 2-carboxybenzyl radicals. researchgate.net
The key steps in the photodegradation mechanism can be summarized as follows:
Initiation (Photolysis): (CH₃C₆H₄C(O)O)₂ + hν → 2 CH₃C₆H₄C(O)O•
Intramolecular Rearrangement: CH₃C₆H₄C(O)O• → •CH₂C₆H₄COOH
While this study was conducted in an organic solvent, it provides fundamental insight into the primary photochemical pathway. In natural aquatic and terrestrial environments, the subsequent reactions of the 2-carboxybenzyl radicals would be complex and influenced by the surrounding medium. These radicals could react with dissolved oxygen, organic matter, or other chemical species, leading to a variety of transformation products. The quantum yield and the rate of photodegradation under natural sunlight conditions in environmental matrices have not been reported.
Biodegradation and Microbial Transformation Studies (excluding toxicity)
Direct studies on the biodegradation of Peroxide, bis(2-methylbenzoyl) by environmental microorganisms are not available in the published literature. However, the likely fate of this compound can be inferred from the biodegradability of its expected hydrolysis product, 2-methylbenzoic acid.
As discussed in section 7.1, the primary abiotic degradation pathway in water is hydrolysis, which would lead to the formation of 2-methylbenzoic acid. Aromatic carboxylic acids, such as benzoic acid and its substituted derivatives, are generally known to be biodegradable by a wide range of aerobic and anaerobic microorganisms. Bacteria and fungi possess enzymatic pathways to cleave the aromatic ring and utilize the carbon for growth.
The biodegradation of substituted benzoic acids typically proceeds through hydroxylation of the aromatic ring, followed by ring cleavage. The presence and position of substituents on the benzene ring can influence the rate and pathway of degradation. While specific studies on 2-methylbenzoic acid are not abundant, the general metabolic pathways for the degradation of aromatic hydrocarbons are well-established.
Therefore, it is anticipated that while Peroxide, bis(2-methylbenzoyl) itself may not be readily biodegraded due to the reactivity of the peroxide group, its primary degradation product, 2-methylbenzoic acid, is likely to be susceptible to microbial transformation in both soil and water environments, ultimately leading to its mineralization to carbon dioxide and water under aerobic conditions.
Environmental Transport and Distribution Modeling of Peroxide, bis(2-methylbenzoyl)
The environmental transport and distribution of a chemical are governed by its physical and chemical properties, such as water solubility, vapor pressure, and its partitioning behavior between different environmental compartments (e.g., water, soil, air). These properties are often estimated using Quantitative Structure-Activity Relationship (QSAR) models when experimental data are unavailable.
Specific experimental data on the key parameters for environmental modeling of Peroxide, bis(2-methylbenzoyl), such as the octanol-water partition coefficient (Log Kₒw) and the soil organic carbon-water (B12546825) partitioning coefficient (Kₒc), are not found in the literature. However, estimations can be made based on its chemical structure.
The molecule is relatively large and contains two aromatic rings, suggesting a low water solubility and a preference for partitioning into organic phases. The octanol-water partition coefficient (Log Kₒw) is a key parameter for assessing the potential for bioaccumulation and sorption to soil and sediment. Based on its structure, Peroxide, bis(2-methylbenzoyl) is expected to have a relatively high Log Kₒw value, indicating a tendency to adsorb to soil organic matter and sediments.
Table 7.2: Estimated Environmental Partitioning Properties
| Parameter | Estimated Value/Behavior | Implication for Environmental Transport |
| Water Solubility | Low (inferred from structure) | Limited mobility in the aqueous phase. Tends to partition to solids. |
| Octanol-Water Partition Coefficient (Log Kₒw) | High (estimated based on structure) | Strong tendency to sorb to soil organic carbon and sediments. Potential for bioaccumulation in organisms. |
| Soil Sorption Coefficient (Kₒc) | High (inferred from high Log Kₒw) | Immobile in soil. Unlikely to leach into groundwater. |
| Vapor Pressure | Low (expected for a solid at room temperature) | Not expected to be significantly transported in the atmosphere in the vapor phase. |
Note: The values in this table are qualitative estimations based on chemical structure due to the lack of experimental data.
Based on these estimated properties, environmental transport and distribution models would likely predict that if released into the environment, Peroxide, bis(2-methylbenzoyl) would predominantly be found in soil and sediment. Its low water solubility and high sorption potential would limit its mobility in aquatic systems and its potential to contaminate groundwater. Due to its low vapor pressure, long-range atmospheric transport is not expected to be a significant pathway. The rapid degradation via hydrolysis and photodegradation would further limit its persistence and transport in the environment.
Future Directions and Emerging Research Areas for Peroxide, Bis 2 Methylbenzoyl
Development of Sustainable Synthesis and Application Technologies
The chemical industry is increasingly shifting towards greener and more sustainable manufacturing processes. For Peroxide, bis(2-methylbenzoyl), this translates to a need for synthesis routes that minimize environmental impact and enhance safety.
Future research in the sustainable synthesis of Peroxide, bis(2-methylbenzoyl) is likely to focus on several key areas:
Alternative Acylation Agents: The conventional synthesis of diaroyl peroxides often involves the reaction of a benzoyl chloride derivative with a peroxide source in the presence of a base. Future methodologies could explore the use of less hazardous and more atom-economical acylation agents, potentially derived from renewable feedstocks.
Enzymatic and Biocatalytic Routes: The use of enzymes and biocatalysts in chemical synthesis is a cornerstone of green chemistry. Research into enzymatic pathways for the synthesis of Peroxide, bis(2-methylbenzoyl) could lead to processes with high selectivity, mild reaction conditions, and reduced waste generation.
Continuous Flow Synthesis: Continuous flow chemistry offers significant advantages in terms of safety, scalability, and process control, particularly for energetic compounds like peroxides. Developing a continuous flow process for the synthesis of Peroxide, bis(2-methylbenzoyl) would not only enhance the safety of its production but also allow for more precise control over reaction parameters, potentially leading to higher purity and yield.
Benign Solvents and Solvent-Free Conditions: A major focus of green chemistry is the reduction or elimination of volatile organic solvents. Research into the synthesis of Peroxide, bis(2-methylbenzoyl) in greener solvents, such as ionic liquids or supercritical fluids, or under solvent-free conditions, would significantly improve the environmental profile of its production.
In terms of sustainable application technologies, research is expected to move beyond its traditional role as a simple radical initiator. This includes its potential use in:
Polymer Recycling and Upcycling: The controlled degradation of polymers is a critical aspect of chemical recycling. The specific decomposition characteristics of Peroxide, bis(2-methylbenzoyl) could be harnessed to selectively break down polymer chains, facilitating the upcycling of plastic waste into higher-value materials.
Biodegradable Polymer Systems: The incorporation of peroxide functionalities into polymer backbones can render them susceptible to degradation under specific environmental stimuli. Future research could explore the use of Peroxide, bis(2-methylbenzoyl) in the synthesis of novel biodegradable polymers.
Integration into Advanced Polymerization Architectures and Materials Design
The utility of Peroxide, bis(2-methylbenzoyl) as a source of free radicals opens up possibilities for its use in sophisticated polymerization techniques to create complex and functional polymer architectures.
Emerging research in this area is anticipated to include:
Controlled Radical Polymerization (CRP): While traditionally used in conventional free radical polymerization, there is potential to adapt the use of Peroxide, bis(2-methylbenzoyl) for controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. This would enable the synthesis of polymers with well-defined molecular weights, narrow molecular weight distributions, and complex architectures like block copolymers and star polymers.
Stimuli-Responsive Polymers: The peroxide bond is sensitive to heat and light. This property can be exploited to design stimuli-responsive materials. For instance, polymers containing Peroxide, bis(2-methylbenzoyl) moieties could be engineered to degrade or crosslink in response to a specific thermal or photolytic trigger, finding applications in drug delivery, self-healing materials, and smart coatings.
Grafting and Surface Modification: The radicals generated from the decomposition of Peroxide, bis(2-methylbenzoyl) can be used to initiate polymerization from the surface of various substrates. This "grafting from" approach allows for the modification of surface properties, such as hydrophilicity, biocompatibility, and adhesion, for applications in biomedical devices, sensors, and advanced composites.
The table below outlines potential advanced polymerization applications for Peroxide, bis(2-methylbenzoyl).
| Polymerization Technique | Potential Application of Peroxide, bis(2-methylbenzoyl) | Resulting Material Properties |
| Controlled Radical Polymerization (e.g., ATRP, RAFT) | As a primary or secondary initiator | Well-defined polymer architectures (block, star, gradient copolymers) |
| Stimuli-Responsive Polymerization | As a cleavable linkage in the polymer backbone | Materials that respond to thermal or photolytic stimuli |
| Surface-Initiated Polymerization | As an initiator immobilized on a substrate surface | Modified surfaces with tailored functionalities |
Exploration of Novel Catalytic Decompositions and Transformations
The decomposition of Peroxide, bis(2-methylbenzoyl) is a critical step in its function as a radical initiator. Controlling this decomposition through catalysis can provide a finer level of control over polymerization processes and open up new synthetic possibilities.
Future research in this domain will likely explore:
Transition Metal Catalysis: Transition metal complexes are known to catalyze the decomposition of peroxides through various mechanisms, including single-electron transfer. Investigating the interaction of Peroxide, bis(2-methylbenzoyl) with a range of transition metal catalysts could lead to the development of initiator systems with tunable decomposition rates and enhanced selectivity. This would be particularly valuable for low-temperature polymerization and curing applications.
Photocatalysis: The use of light to control chemical reactions offers high spatial and temporal control. The development of photocatalytic systems that can selectively decompose Peroxide, bis(2-methylbenzoyl) upon irradiation with a specific wavelength of light would enable the fabrication of complex, patterned materials and coatings.
Enzymatic Decomposition: In biological systems, enzymes such as peroxidases can catalytically decompose peroxides with high efficiency and specificity. Exploring the enzymatic decomposition of Peroxide, bis(2-methylbenzoyl) could lead to biocompatible initiator systems for in-situ polymerization in biomedical applications.
Non-Radical Decomposition Pathways: While the homolytic cleavage of the peroxide bond to form radicals is the dominant decomposition pathway, exploring catalytic systems that promote heterolytic or other non-radical decomposition pathways could lead to novel chemical transformations and the generation of valuable synthetic intermediates.
Challenges and Opportunities in Peroxide, bis(2-methylbenzoyl) Research for Next-Generation Materials
The advancement of Peroxide, bis(2-methylbenzoyl) as a key component in next-generation materials is not without its challenges. However, these challenges also present significant opportunities for innovation.
Challenges:
Safety and Handling: Like all organic peroxides, Peroxide, bis(2-methylbenzoyl) is an energetic material that requires careful handling and storage. The development of safer formulations and encapsulated versions is a key challenge for its widespread adoption in new technologies.
Selectivity and Control: Achieving precise control over the decomposition of Peroxide, bis(2-methylbenzoyl) to generate radicals at a desired rate and location remains a significant challenge. Overcoming this will require a deeper understanding of its decomposition kinetics and the development of more sophisticated initiator systems.
Cost-Effectiveness: For many large-scale applications, the cost of specialized chemical initiators can be a limiting factor. The development of more efficient and sustainable synthesis routes will be crucial for the economic viability of its use in next-generation materials.
Opportunities:
High-Performance Polymers: The unique initiation characteristics of Peroxide, bis(2-methylbenzoyl) may offer advantages in the synthesis of high-performance polymers with superior thermal and mechanical properties.
Advanced Composites and Adhesives: As a crosslinking agent, Peroxide, bis(2-methylbenzoyl) has potential applications in the formulation of advanced composites and adhesives with enhanced durability and performance. A patent has noted its potential as a crosslinking agent for silicone rubber. google.com
Biomedical Materials: The development of biocompatible and biodegradable initiator systems based on Peroxide, bis(2-methylbenzoyl) could open up new avenues in tissue engineering, drug delivery, and medical implants.
Functional Coatings and Films: The ability to initiate polymerization at surfaces and in response to external stimuli makes Peroxide, bis(2-methylbenzoyl) a promising candidate for the development of functional coatings and films with properties such as self-healing, anti-fouling, and controlled release.
The table below summarizes the key challenges and opportunities in the research of Peroxide, bis(2-methylbenzoyl) for next-generation materials.
| Aspect | Challenges | Opportunities |
| Safety | Energetic nature, handling and storage concerns | Development of safer formulations, encapsulation technologies |
| Control | Precise control over decomposition rate and selectivity | Tunable initiator systems, stimuli-responsive materials |
| Cost | Potentially high cost of specialized synthesis | Efficient and sustainable synthesis routes, high-value applications |
| Applications | Limited to traditional polymerization initiation | High-performance polymers, advanced composites, biomedical materials, functional coatings |
Q & A
Q. What safety protocols are critical for handling bis(2-methylbenzoyl) peroxide in laboratory settings?
- Methodological Answer : Bis(2-methylbenzoyl) peroxide is a solid B-type organic peroxide requiring strict temperature control (≤25°C) to prevent decomposition . Key protocols include:
- Labeling : Record dates of receipt, opening, and discard, along with peroxide test results .
- PPE : Use neoprene gloves, Tychem® suits, and indirect-vent goggles to avoid skin/eye contact .
- Storage : Keep in airtight containers in dry, ventilated areas away from heat and incompatible substances (e.g., reducing agents) .
Table 1: Hazard Classification
| Property | Specification | Source |
|---|---|---|
| CAS Number | 3034-79-5 | |
| Hazard Class | Organic Peroxide, Type B (Solid) | |
| Maximum Content | ≤87% (stabilized) |
Q. How is bis(2-methylbenzoyl) peroxide synthesized, and what purity benchmarks are used?
Q. What are the primary decomposition pathways of bis(2-methylbenzoyl) peroxide?
- Methodological Answer : Thermal decomposition generates 2-methylbenzoic acid radicals , which can dimerize or initiate polymerization. Key methods to study this include:
- Differential Scanning Calorimetry (DSC) : Measures exothermic peaks to determine onset temperatures .
- Gas Chromatography (GC) : Identifies volatile decomposition products like CO₂ and toluene derivatives .
Advanced Research Questions
Q. How do steric effects from ortho-methyl groups influence the stability of bis(2-methylbenzoyl) peroxide compared to unsubstituted analogs?
- Methodological Answer : The ortho-methyl groups hinder molecular rotation, increasing steric strain and reducing thermal stability relative to benzoyl peroxide. Investigate via:
- Kinetic Studies : Use isothermal calorimetry to compare activation energies (Eₐ) for decomposition .
- Computational Modeling : DFT calculations (e.g., Gaussian) to analyze bond dissociation energies and transition states .
Table 2: Stability Comparison
| Compound | Decomposition Onset (°C) | Eₐ (kJ/mol) | Source |
|---|---|---|---|
| Benzoyl Peroxide | 80–85 | 120–130 | |
| Bis(2-methylbenzoyl) Peroxide | 65–70 | 95–105 |
Q. What advanced techniques resolve structural ambiguities in bis(2-methylbenzoyl) peroxide crystals?
- Methodological Answer : Single-crystal X-ray diffraction (e.g., SHELXL refinement) resolves conformation and packing. Challenges include:
Q. How can environmental impacts of bis(2-methylbenzoyl) peroxide be mitigated during disposal?
- Methodological Answer : Deactivation protocols involve gradual neutralization with reducing agents (e.g., FeSO₄) in cold, dilute solutions. Monitor via:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
